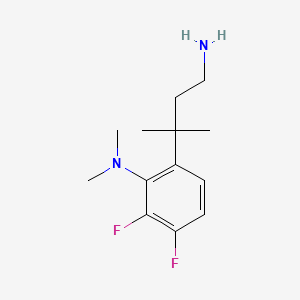
6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline is an organic compound with a complex structure that includes both fluorine and amino groups
准备方法
The synthesis of 6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline typically involves multiple steps. One common method includes the reaction of a precursor compound with specific reagents under controlled conditions. For example, the synthesis might start with a difluoroaniline derivative, which is then subjected to alkylation and amination reactions to introduce the amino and methylbutan-2-yl groups. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
化学反应分析
6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
科学研究应用
6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets. This can lead to changes in cellular processes and pathways, which can be harnessed for therapeutic purposes.
相似化合物的比较
Similar compounds to 6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline include:
tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate: Used in the synthesis of biologically active compounds.
tert-butyl (4-amino-2-methylbutan-2-yl) (methyl)carbamate: Known for its versatility in chemical reactions.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
属性
分子式 |
C13H20F2N2 |
|---|---|
分子量 |
242.31 g/mol |
IUPAC 名称 |
6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C13H20F2N2/c1-13(2,7-8-16)9-5-6-10(14)11(15)12(9)17(3)4/h5-6H,7-8,16H2,1-4H3 |
InChI 键 |
UURWVHWLBLBLFM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCN)C1=C(C(=C(C=C1)F)F)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


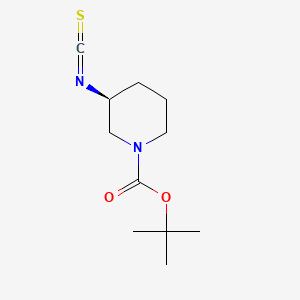
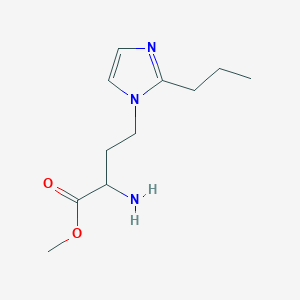

![3-[(Benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid](/img/structure/B13540434.png)
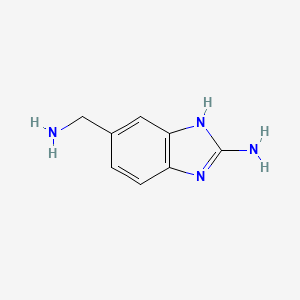
![Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13540445.png)

![1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B13540458.png)
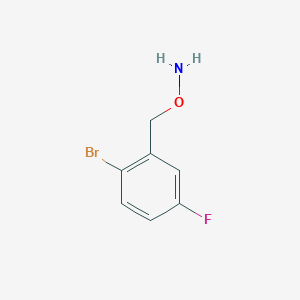
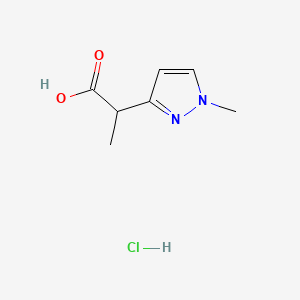
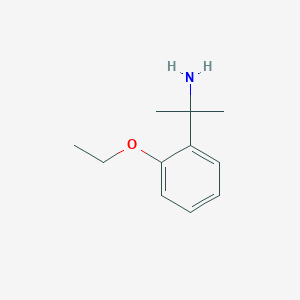
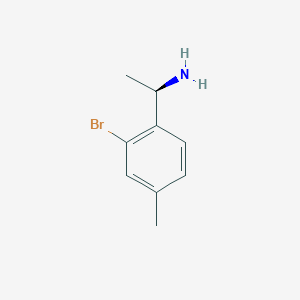
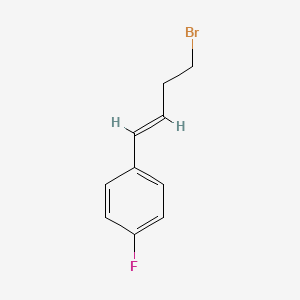
![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13540498.png)
